2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No.: 670270-32-3
Cat. No.: VC11903679
Molecular Formula: C30H29N3O2S2
Molecular Weight: 527.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670270-32-3 |
|---|---|
| Molecular Formula | C30H29N3O2S2 |
| Molecular Weight | 527.7 g/mol |
| IUPAC Name | 2-[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C30H29N3O2S2/c1-17-12-13-24(14-18(17)2)32-19(3)15-25(21(32)5)26(34)16-36-30-31-28-27(20(4)22(6)37-28)29(35)33(30)23-10-8-7-9-11-23/h7-15H,16H2,1-6H3 |
| Standard InChI Key | QRTUALWYDHPFHB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name and structural formula reflect its multifunctional architecture, combining thieno[2,3-d]pyrimidin-4-one, pyrrole, and phenyl moieties. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₉N₃O₂S₂ | |
| Molecular Weight | 527.7 g/mol | |
| CAS Number | 670270-32-3 | |
| SMILES | CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C | |
| PubChem CID | 2241138 |
The presence of a thieno[2,3-d]pyrimidin-4-one core is critical for interactions with biological targets, while the sulfanyl and dimethylphenyl groups enhance lipophilicity and binding affinity .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives generally involves cyclization reactions. For this compound, a plausible route includes:
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Formation of the thieno[2,3-d]pyrimidin-4-one core via condensation of 2-aminothiophene-3-carboxylic acid derivatives with carbonyl reagents .
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Introduction of the sulfanyl-pyrrole side chain through nucleophilic substitution or coupling reactions.
A representative scheme is:
This method aligns with protocols used for structurally similar analogs .
Structural Analogues and SAR
Key structure-activity relationship (SAR) insights from related compounds:
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Pyrrole Substitution: The 3,4-dimethylphenyl group on the pyrrole ring enhances hydrophobic interactions with kinase ATP-binding pockets .
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Thienopyrimidinone Core: Essential for hydrogen bonding with residues like Thr766 in EGFR .
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Sulfanyl Linker: Improves metabolic stability compared to ether or amine linkers .
Biological Activity and Mechanisms
Kinase Inhibition Mechanisms
Molecular docking studies of similar compounds reveal:
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EGFR Binding: Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
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FGFR Binding: Salt bridges with Lys514 and π-π stacking with Phe642 .
Apoptosis and Cell Cycle Effects
Prominent analogs induce:
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Apoptosis Activation: Caspase-3 and -9 upregulation (e.g., 11.8- and 50.3-fold increases for analog 20) .
Applications in Drug Discovery
Targeted Oncology
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